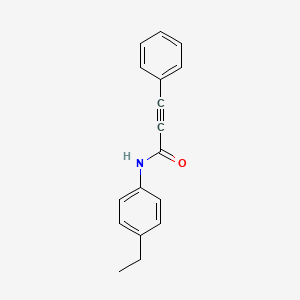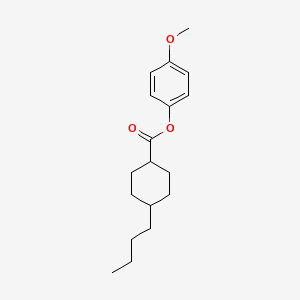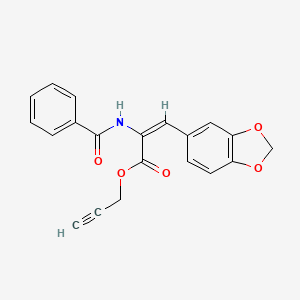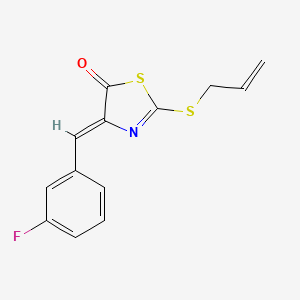
N-(4-ethylphenyl)-3-phenyl-2-propynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-3-phenyl-2-propynamide, also known as EPPA, is a chemical compound that is widely used in scientific research. It is a member of the propargylamide family of compounds, which are known for their diverse biological activities. EPPA has been shown to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-3-phenyl-2-propynamide involves the inhibition of mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is involved in the electron transport chain, which generates ATP, the energy currency of the cell. By inhibiting this enzyme, this compound disrupts the energy production process in cancer cells, leading to their death.
Biochemical and physiological effects
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases such as arthritis. This compound has also been shown to have neuroprotective properties, which may make it useful for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-ethylphenyl)-3-phenyl-2-propynamide in lab experiments is its specificity for mitochondrial complex II. This allows researchers to study the effects of complex II inhibition on various biological processes. However, one limitation of using this compound is its potential toxicity. High doses of this compound can cause mitochondrial dysfunction and cell death in non-cancer cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-ethylphenyl)-3-phenyl-2-propynamide. One area of interest is the development of more potent and selective complex II inhibitors for use as anticancer agents. Another area of interest is the study of the neuroprotective properties of this compound, which may lead to the development of new treatments for neurodegenerative diseases. Finally, the potential use of this compound in combination with other anticancer agents is an area of active research, as it may enhance the efficacy of current cancer treatments.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-3-phenyl-2-propynamide involves a multistep process that begins with the reaction of 4-ethylphenylmagnesium bromide with 2-bromoacetophenone. The resulting product is then treated with propargyl bromide to form this compound. The overall yield of this synthesis method is moderate, but it has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-3-phenyl-2-propynamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound works by targeting the mitochondrial respiratory chain, which is essential for the survival of cancer cells. By disrupting this process, this compound induces apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-2-14-8-11-16(12-9-14)18-17(19)13-10-15-6-4-3-5-7-15/h3-9,11-12H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBKDMHEXOHOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5319556.png)
![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)

![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)

![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)



![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)